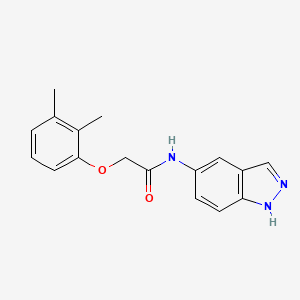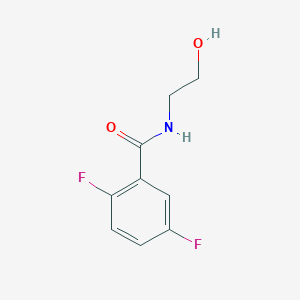
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CKD-516' and has been primarily studied for its anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is not fully understood; however, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Additionally, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to inhibit the activity of specific kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic diseases.
実験室実験の利点と制限
The advantages of using 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide in lab experiments include its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer growth. However, the limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for specific reagents and conditions for its synthesis.
将来の方向性
The future directions for research on 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide include further studies on its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its potential applications in treating neurological disorders and metabolic diseases. Additionally, future research should focus on understanding the mechanism of action of this compound and identifying its specific targets and signaling pathways. Furthermore, future research should also focus on developing more efficient and cost-effective methods for the synthesis of this compound.
合成法
The synthesis of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetophenone. In the second step, this intermediate is reacted with hydrazine hydrate and acetic acid to form 2-(2,3-dimethylphenoxy)acetohydrazide. Finally, the reaction of this intermediate with 5-bromoindazole in the presence of a base yields 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been studied for its potential applications in various fields, including anti-inflammatory and anti-cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has also been studied for its potential applications in treating neurological disorders and metabolic diseases.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-3-5-16(12(11)2)22-10-17(21)19-14-6-7-15-13(8-14)9-18-20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYRSSLNGQEPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)

![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)
![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)
![N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4877325.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4877332.png)
![2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B4877337.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877342.png)